molecular formula C20H20O7 B13915568 (2R,3R,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate

(2R,3R,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate

Cat. No.: B13915568
M. Wt: 372.4 g/mol
InChI Key: KYBHURZCCOIFKJ-WOCWXWTJSA-N
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Description

(2R,3R,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate is a complex organic compound characterized by its unique tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate typically involves the reaction of a tetrahydrofuran derivative with benzoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy and benzoate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted tetrahydrofuran derivatives.

Scientific Research Applications

(2R,3R,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-benzoyloxy-2-(hydroxymethyl)-5-methoxyoxolan-3-yl] benzoate

InChI

InChI=1S/C20H20O7/c1-24-20-17(27-19(23)14-10-6-3-7-11-14)16(15(12-21)25-20)26-18(22)13-8-4-2-5-9-13/h2-11,15-17,20-21H,12H2,1H3/t15-,16-,17-,20-/m1/s1

InChI Key

KYBHURZCCOIFKJ-WOCWXWTJSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@H](O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1C(C(C(O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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